Ternstroside D
Description
Ternstroside D (CNP0166496) is a triterpenoid saponin isolated from plants of the Ternstroemia genus (family Theaceae), notably Ternstroemia gymnanthera and Ternstroemia japonica . Structurally, it features a steroidal core with a β-D-glucoside moiety, contributing to its unique physicochemical properties and bioactivity . Molecular docking and dynamics simulations reveal strong binding affinities (-14.2 kcal/mol for IDH1, -16.822 kcal/mol for IDH2) and stable interactions with critical residues in both enzymes, surpassing established inhibitors like GSK321A (IDH1) and Enasidenib (IDH2) . In silico ADME-T analyses further suggest favorable pharmacokinetics, positioning this compound as a promising therapeutic candidate .
Properties
Molecular Formula |
C22H26O11 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C22H26O11/c23-13-3-1-11(7-15(13)25)5-6-31-22-21(30)20(29)19(28)17(33-22)10-32-18(27)9-12-2-4-14(24)16(26)8-12/h1-4,7-8,17,19-26,28-30H,5-6,9-10H2/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
UYICXCOMJPCYON-MIUGBVLSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC3=CC(=C(C=C3)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)CC3=CC(=C(C=C3)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Binding Profiles of IDH Inhibitors
| Compound | Target(s) | Docking Score (kcal/mol) | ΔGbind (MM-GBSA) | Key Interaction Residues |
|---|---|---|---|---|
| This compound | IDH1 & IDH2 | -14.2 (IDH1), -16.8 (IDH2) | 84.45 | IDH1: Lys126, Tyr285; IDH2: Lys180, His173 |
| GSK321A (reference) | IDH1 | -12.1* | 72.30* | IDH1: Lys126, Tyr285 |
| Enasidenib (reference) | IDH2 | -15.5* | 78.90* | IDH2: Lys180, His173 |
*Values for reference compounds approximated from prior studies .
Molecular Interactions and Stability
This compound mimics the binding modes of GSK321A and Enasidenib by engaging conserved residues (e.g., IDH1 Lys126, IDH2 Lys180) critical for enzymatic activity . Hydrogen bonding and hydrophobic interactions stabilize these complexes, as evidenced by RMSD values <2 Å over 100 ns molecular dynamics simulations .
Pharmacokinetic and Selectivity Profiles
While this compound’s ADME-T predictions indicate moderate bioavailability and low hepatotoxicity, its natural origin may offer advantages in reduced off-target effects compared to synthetic inhibitors . Enasidenib, though clinically approved, is associated with differentiation syndrome and indirect hyperbilirubinemia, while GSK321A remains preclinical due to suboptimal selectivity .
Q & A
Q. Table 1: Comparative Analysis of Analytical Techniques
| Technique | Application | Sensitivity | Limitations |
|---|---|---|---|
| HPLC | Quantification | 0.1–1 µg/mL | Requires pure standards |
| NMR | Structural elucidation | ≥1 mg | High sample quantity |
| LC-MS | Identification & validation | 0.01 µg/mL | Costly instrumentation |
Q. How can researchers ensure the purity of this compound during isolation?
- Methodological Answer :
- Column Chromatography : Use silica gel or Sephadex LH-20 with gradient elution to remove co-eluting compounds. Monitor fractions via TLC .
- Recrystallization : Optimize solvent systems (e.g., methanol-water) to enhance crystal purity. Validate via melting point consistency .
- Purity Criteria : ≥95% purity confirmed by HPLC peak area normalization and absence of extraneous NMR signals .
Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Cell Lines : Use cancer (e.g., HeLa, MCF-7) or inflammation models (RAW 264.7 macrophages) to assess cytotoxicity or anti-inflammatory effects. Include positive controls (e.g., doxorubicin, dexamethasone) .
- Assay Design :
- Dose-Response Curves : 6–8 concentrations, triplicate wells, 48–72h exposure.
- Endpoint Metrics : MTT assay for viability, ELISA for cytokine quantification .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to cross-validate targets (e.g., NF-κB inhibition) .
- Replication Studies : Repeat experiments across independent labs with standardized protocols (e.g., cell passage number, serum batch) .
- Meta-Analysis : Pool data from published studies to identify trends, adjusting for variables like solvent type (DMSO vs. ethanol) .
Q. Table 2: Strategies to Address Data Contradictions
| Strategy | Implementation Example | Evidence Support |
|---|---|---|
| Cross-validation | LC-MS + NMR for structure | |
| Controlled replication | Fixed cell culture conditions | |
| Statistical rigor | ANOVA with post-hoc Tukey tests |
Q. What experimental design principles apply to pharmacokinetic studies of this compound?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice. Administer via oral gavage or IV, with plasma sampling at 0, 1, 3, 6, 12, 24h .
- Key Parameters :
- Bioavailability : Compare AUC (area under the curve) for oral vs. IV routes.
- Half-Life : Calculate using non-compartmental analysis (NCA) software .
- Analytical Validation : LC-MS/MS for plasma quantification, with LLOQ (lower limit of quantification) ≤1 ng/mL .
Q. Which statistical methods are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
- Error Handling : Use error bars representing SEM (standard error of the mean) and assess normality via Shapiro-Wilk tests before applying parametric tests .
- Multivariate Analysis : PCA (principal component analysis) for omics datasets to identify correlated variables .
Guidelines for Data Presentation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
